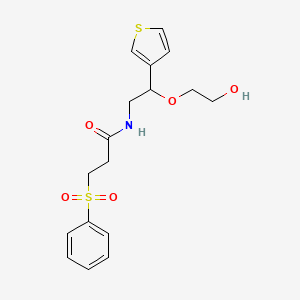

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide, also known as TH-302, is a prodrug that is currently being investigated as a potential cancer treatment. TH-302 is unique in that it is activated specifically in hypoxic (low oxygen) conditions, which are common in many solid tumors.

Wissenschaftliche Forschungsanwendungen

Biocatalysis in Drug Metabolism

Biocatalysis has emerged as a pivotal method in drug metabolism studies, facilitating the generation of mammalian metabolites of complex molecules. For instance, the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis showcases the innovative use of microbial-based surrogate biocatalytic systems. This approach not only aids in the structural characterization of metabolites but also supports clinical investigations by providing analytical standards for drug metabolites monitoring (Zmijewski et al., 2006).

Chemical Synthesis and Characterization

The synthesis and characterization of chemical derivatives play a crucial role in expanding the utility and understanding of compounds. Research into celecoxib derivatives, for example, has led to novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) compounds, demonstrating significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Such studies underscore the potential of chemical modifications to create derivatives with enhanced or diversified therapeutic profiles (Küçükgüzel et al., 2013).

Advanced Organic Synthesis Techniques

Innovations in organic synthesis techniques facilitate the creation of complex molecules with high precision. The use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the Lossen rearrangement, enabling racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids, exemplifies the advancements in synthesis methods that offer improved yields, environmental friendliness, and cost-effectiveness (Thalluri et al., 2014).

Enzymatic and Chemical Reactivity

The study of enzymatic and chemical reactivity is essential for understanding the interaction between chemical compounds and biological systems. Research on sulfur-centered radicals and their reactivity towards TMIO (1,1,3,3-Tetramethyl-2,3-dihydroisoindol-2-yloxyl) reveals complex reaction mechanisms, including a new type of radical fragmentation reaction. Such insights are crucial for the design of compounds with targeted biological effects and minimal off-target activity (Aldabbagh et al., 2001).

Eigenschaften

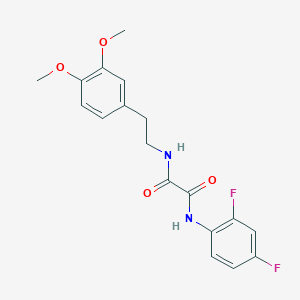

IUPAC Name |

3-(benzenesulfonyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5S2/c19-8-9-23-16(14-6-10-24-13-14)12-18-17(20)7-11-25(21,22)15-4-2-1-3-5-15/h1-6,10,13,16,19H,7-9,11-12H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYCVHNXFHEIGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=CSC=C2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2767274.png)

![9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one](/img/structure/B2767275.png)

![(E)-4-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)-2-methoxyphenyl 2-(2,4-dioxothiazolidin-5-yl)acetate](/img/structure/B2767276.png)

![2-(2,4-Difluorophenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2767279.png)

![Tert-butyl N-[(1S,2S)-2-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate](/img/structure/B2767280.png)

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2767281.png)

![Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2767282.png)

![Ethyl 3,5-dichloro-4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzoate](/img/structure/B2767289.png)

![3-Chloro-5-(pyrazin-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B2767291.png)